molecular formula C21H21N3O2 B610008 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one CAS No. 1952261-87-8

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one

Cat. No. B610008
M. Wt: 347.418
InChI Key: OJVNYQOKTZLPPX-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06748962 is a potent and selective lactam-based prostaglandin EP3 receptor antagonist.

Scientific Research Applications

Anticancer Research

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one and its derivatives are crucial in the synthesis of biologically active compounds, particularly in cancer research. The compound acts as an intermediate in synthesizing various small molecule inhibitors for anticancer studies. These derivatives have shown potential in inhibiting tumor growth, making them significant in the development of new anticancer drugs (Wang et al., 2016).

Antimalarial Activity

Research has demonstrated the potential of certain derivatives of this compound in treating malaria. Novel quinoline-pyrazolopyridine hybrids, related to the core structure of 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one, have been synthesized and tested for antimalarial activity. These compounds exhibited significant efficacy against the Plasmodium falciparum strain, suggesting their potential as antimalarial agents (Saini et al., 2016).

Antimicrobial Properties

Derivatives of this compound have been found to possess antimicrobial properties. Synthesized compounds have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests the compound's role in developing new antimicrobial agents (Desai & Dodiya, 2014).

Bronchial Pneumonia Treatment and Nursing

A specific derivative of this compound has been studied for its application in treating and nursing children with bronchial pneumonia. The compound demonstrated the ability to influence the release of certain cytokines and activation levels in respiratory tract epithelial cells, indicating its therapeutic potential in respiratory illnesses (Ding & Zhong, 2022).

Insecticidal Activity

Some pyridine derivatives, including those related to the compound , have shown effective insecticidal properties. They have been used in studies targeting specific agricultural pests, demonstrating potential as a basis for developing new insecticides (Bakhite et al., 2014).

Antithyroid Properties

Research has also explored the antithyroid properties of compounds structurally related to 3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one. These studies are significant in developing treatments for thyroid-related disorders (Ukrainets et al., 1997).

Electroluminescence in OLEDs

Derivatives of this compound have been used in the study of organic light-emitting diodes (OLEDs). Their unique electroluminescent properties make them suitable for developing high-efficiency OLEDs, particularly in producing orange-red light (Su et al., 2021).

properties

IUPAC Name

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVNYQOKTZLPPX-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)C4(CCCNC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)[C@]4(CCCNC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 121410442

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Reactant of Route 2
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Reactant of Route 3
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Reactant of Route 4
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Reactant of Route 5
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one
Reactant of Route 6
3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one

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